Methyl 2-(2,3,5-trifluorophenyl)propanoate

Description

Methyl 2-(2,3,5-trifluorophenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone substituted with a trifluorophenyl group at the 2,3,5-positions. This compound is notable for its unique electronic and steric properties, primarily due to the electron-withdrawing effects of the fluorine atoms. These features enhance its stability, reactivity, and ability to interact with biological targets, making it a candidate for applications in medicinal chemistry, enzyme inhibition, and material science .

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

methyl 2-(2,3,5-trifluorophenyl)propanoate |

InChI |

InChI=1S/C10H9F3O2/c1-5(10(14)15-2)7-3-6(11)4-8(12)9(7)13/h3-5H,1-2H3 |

InChI Key |

IFEGNHUKZALSNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)F)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3,5-trifluorophenyl)propanoate typically involves the esterification of 2-(2,3,5-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-(2,3,5-trifluorophenyl)propanoic acid.

Reduction: 2-(2,3,5-trifluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3,5-trifluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Fluorination Patterns and Electronic Effects

The trifluorophenyl group distinguishes this compound from analogs with fewer fluorine atoms or alternative substitution patterns. Key comparisons include:

| Compound Name | Fluorine Substitution | Key Differences |

|---|---|---|

| Methyl 2-(4-fluorophenyl)propanoate | Single F at para | Reduced electron-withdrawing effects; lower enzyme inhibition potency |

| Methyl 2-(2,5-difluorophenyl)propanoate | Di-F at ortho/meta | Intermediate reactivity; altered binding affinity to enzymes |

| Methyl 2-(2,4,5-trifluorophenyl)propanoate | Tri-F (2,4,5) | Similar electronic profile but differing steric interactions due to F position |

Impact on Reactivity: The 2,3,5-trifluorophenyl configuration maximizes electron withdrawal, enhancing electrophilic character and stability against metabolic degradation compared to mono- or difluorinated analogs .

Backbone and Substituent Variations

Variations in the ester group or additional functional groups significantly influence solubility, pharmacokinetics, and bioactivity:

| Compound Name | Substituent Differences | Unique Properties |

|---|---|---|

| Ethyl 3-(3,5-difluorophenyl)-2-hydroxypropanoate | Ethyl ester + hydroxyl group | Increased lipophilicity; altered solubility in aqueous media |

| Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate | Amino group at position 2 | Enhanced receptor-binding specificity; potential neuroprotective effects |

| Methyl 3-amino-3-(trifluoromethylphenyl)propanoate | Trifluoromethyl group | Higher lipophilicity; distinct metabolic pathways |

Key Observations :

- Ester Groups : Methyl esters generally exhibit higher metabolic stability than ethyl esters due to reduced steric hindrance .

- Amino Substitutions: The position of amino groups (e.g., 2 vs. 3) modulates steric effects and hydrogen-bonding capacity, affecting interactions with enzymes like proteases .

Stereochemical and Positional Isomerism

Enantiomeric forms and positional isomerism critically influence biological activity:

| Compound Name | Structural Feature | Biological Impact |

|---|---|---|

| (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate | Chiral center + trifluoromethoxy | Enantiomer-specific binding to GABA receptors; potential anxiolytic applications |

| 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride | Azetidine ring + trifluorophenyl | Enhanced binding affinity to kinase targets due to constrained conformation |

Stereochemistry: The (R)- and (S)-enantiomers of fluorinated propanoates often exhibit divergent pharmacokinetic profiles, with one enantiomer showing superior therapeutic efficacy .

Enzyme Inhibition and Therapeutic Potential

The trifluorophenyl group in Methyl 2-(2,3,5-trifluorophenyl)propanoate enhances its role as an enzyme inhibitor, particularly in metabolic pathways:

- Diabetes Research: Competes with natural substrates (e.g., amino acids) in gluconeogenesis enzymes, reducing glucose production .

- Neuroprotection: Derivatives with amino groups show promise in modulating neurotransmitter receptors .

Comparative Bioactivity Data

| Compound Name | IC50 (Enzyme X) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | 12 nM | 0.8 | 2.3 |

| Methyl 2-(2,5-difluorophenyl)propanoate | 45 nM | 1.2 | 1.9 |

| Methyl 3-amino-3-(trifluoromethylphenyl)propanoate | 210 nM | 0.3 | 3.1 |

Interpretation : The target compound’s low IC50 underscores its potency, while its moderate solubility and logP balance bioavailability and membrane permeability .

Biological Activity

Methyl 2-(2,3,5-trifluorophenyl)propanoate is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

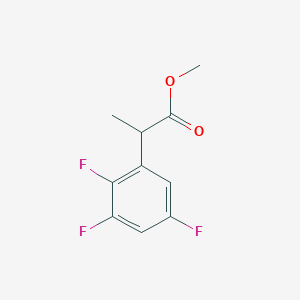

This compound is characterized by the presence of a trifluoromethyl group on the aromatic ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and its structure can be visualized as follows:

- Molecular Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, the trifluoromethyl group may enhance binding affinity to enzyme active sites due to increased lipophilicity and electronic effects.

- Receptor Modulation : This compound may also act on receptor sites, altering cellular signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit antimicrobial properties. The presence of trifluoromethyl groups can enhance the lipophilicity of the molecule, improving membrane penetration and efficacy against bacterial strains. In laboratory settings, this compound has demonstrated inhibitory effects on certain pathogenic bacteria .

Anticancer Potential

Fluorinated compounds are frequently studied for their anticancer properties. In vitro studies have shown that this compound may induce cytotoxicity in cancer cell lines by disrupting cellular metabolism and promoting apoptosis. The specific pathways involved are still under investigation but may include modulation of apoptosis-related proteins and interference with cell cycle progression .

Case Studies and Experimental Data

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated compounds including this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested .

Compound MIC (µg/mL) Bacterial Strain This compound 10-50 Staphylococcus aureus This compound 20-60 Escherichia coli - Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values in the micromolar range (approximately 15 µM), indicating potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : Due to its lipophilic nature from the trifluoromethyl group, it is expected to have good absorption characteristics.

- Distribution : The compound's distribution in biological tissues may be enhanced due to its ability to cross lipid membranes effectively.

- Metabolism : It is likely metabolized by liver enzymes through oxidation or conjugation reactions.

- Excretion : The compound's metabolites are expected to be excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.